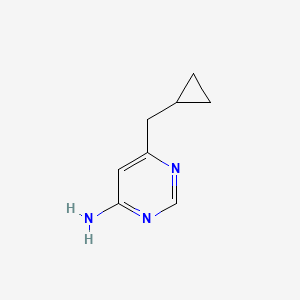

6-(Cyclopropylmethyl)pyrimidin-4-amine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones

Researchers explored the synthesis of pyrimido[4,5-d]pyrimidin-2,4-diones, which are derivatives related to pyrimidin-4-amines. These compounds were created through reactions with primary aromatic or heterocyclic amines, formaldehyde, or aromatic aldehydes, offering potential for diverse applications in medicinal chemistry (Hamama et al., 2012).

2. Intramolecular Inverse Electron-demand Cycloadditions

In another study, intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequences were utilized with pyrimidines and ynamides. This process, applied to derivatives of pyrimidin-4-amines, was found to be more effective in sulfolane compared to trifluorotoluene, indicating solvent-specific influences in chemical reactions (Donnard et al., 2017).

3. Molecular Recognition via Base Pairing

A study on cytosine-based ditopic receptors highlighted the use of amine-containing pyrimidinones for molecular recognition, specifically in complexing guanosine monophosphate (GMP). This research suggests potential applications in biochemistry and molecular biology (Furuta et al., 1991).

4. Synthesis of Novel Ser/Thr Kinase Inhibitors

In pharmacological research, novel pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their analogues were synthesized and evaluated for inhibitory activity against Ser/Thr kinases. This study shows the potential therapeutic applications of pyrimidin-4-amines in the development of kinase inhibitors (Deau et al., 2013).

5. Aminolysis of Cyclopropyl-substituted Pyrimidin-4(3H)-one

Research on the aminolysis of a cyclopropyl-substituted pyrimidin-4(3H)-one compound, under various conditions, sheds light on the reactivity and potential applications of these types of compounds in synthetic chemistry (Novakov et al., 2017).

Mecanismo De Acción

Target of Action

Pyrimidines, the class of compounds to which it belongs, are known to interact with a variety of biological targets .

Mode of Action

Pyrimidines, in general, are known to exhibit a range of pharmacological effects, including anti-inflammatory properties . They achieve these effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

For instance, they can inhibit the production of prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Pharmacokinetics

The pharmacokinetics of pyrimidine derivatives have been studied extensively, and they are known to possess diverse drug-like properties .

Result of Action

Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory properties . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Action Environment

The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, and its use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

Propiedades

IUPAC Name |

6-(cyclopropylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-4-7(10-5-11-8)3-6-1-2-6/h4-6H,1-3H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCULZLEHRUTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclopropylmethyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

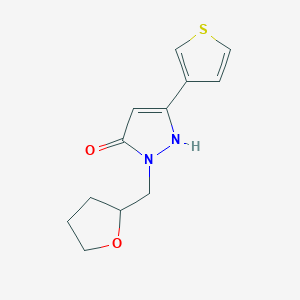

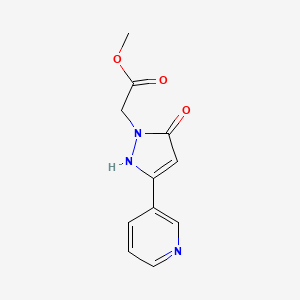

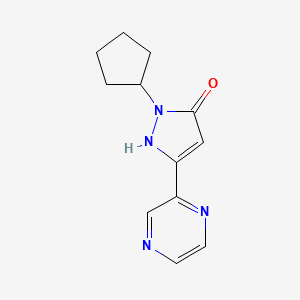

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1490370.png)

![1-(prop-2-yn-1-yl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490371.png)

![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1490376.png)

![2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1490377.png)

![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490379.png)

![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1490380.png)

![1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490382.png)

![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490383.png)

![6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490390.png)